molecular formula C10H15N3O3 B15265726 methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate

methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15265726
M. Wt: 225.24 g/mol
InChI Key: BGODSZVUMNXWHB-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.

    Starting Materials: The synthesis begins with the preparation of the alkyne and azide precursors. The alkyne can be synthesized from cyclohexanone through a series of reactions, including reduction and dehydration.

    Cycloaddition Reaction: The alkyne and azide are then subjected to the cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include large-scale chromatography or crystallization techniques to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: SOCl2, PBr3, or other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the reduced triazole derivative.

    Substitution: Formation of the substituted triazole derivative with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt cell wall synthesis or protein function in microorganisms.

Comparison with Similar Compounds

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as fluconazole, itraconazole, and voriconazole, which are used as antifungal agents.

    Uniqueness: The presence of the hydroxycyclohexyl group in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.

Biological Activity

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3O3
  • Molecular Weight : 225.24 g/mol
  • SMILES Notation : COC(=O)C1=NNN=C1

The compound features a triazole ring, which is a significant structural motif in various biologically active compounds. The presence of the hydroxycyclohexyl group enhances its solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as Huisgen azide-alkyne cycloaddition. This method is favored for its efficiency and ability to yield high-purity products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Case Study : In a study evaluating triazole-containing hybrids, compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (IC50 = 1.1 µM) and HCT116 (IC50 = 2.6 µM) .

The mechanism through which triazole compounds exert their anticancer effects often involves the modulation of apoptotic pathways. For instance:

  • Reactive Oxygen Species (ROS) : Compounds have been shown to increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Targeting Signaling Pathways : Certain derivatives inhibit key signaling pathways such as NF-kB, which plays a crucial role in cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have exhibited antimicrobial activity against various pathogens. For example:

  • Antimicrobial Efficacy : Studies have reported that certain triazole derivatives effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Research Findings Summary

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMCF-7IC50 = 1.1 µM
HCT116IC50 = 2.6 µM
AntimicrobialE. coliSignificant inhibition
S. aureusSignificant inhibition

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 1-(2-hydroxycyclohexyl)triazole-4-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3

InChI Key

BGODSZVUMNXWHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2O

Origin of Product

United States

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